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# Exploratory Studies on gp17 ATPase Activity: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the core exploratory studies on the ATPase activity of the bacteriophage T4 large terminase protein, **gp17**. Designed for researchers, scientists, and drug development professionals, this document details the critical role of **gp17** in viral DNA packaging, the methodologies used to characterize its enzymatic activity, and the quantitative data derived from key experiments.

## Introduction to gp17 and the DNA Packaging Motor

The bacteriophage T4 DNA packaging motor is a powerful biological machine responsible for translocating the viral genome into a pre-formed prohead. This process is essential for the creation of infectious virions. The motor is a complex composed of the small terminase protein, gp16, and the large terminase protein, gp17. The gp17 protein is the central component, possessing both the ATPase and nuclease activities required for DNA packaging. Structurally, gp17 is organized into two primary domains: an N-terminal domain that houses the ATPase activity responsible for powering DNA translocation, and a C-terminal domain with nuclease function that cleaves the concatemeric viral DNA.

The ATPase activity of **gp17** is significantly enhanced by its interaction with the small terminase subunit, gp16. This stimulation is crucial for the efficient packaging of the viral genome. The packaging process itself is a coordinated series of events involving the assembly of the motor on the prohead, DNA translocation, and finally, the cleavage of the DNA to complete the packaging of a single genome.





## Quantitative Analysis of gp17 ATPase Activity

The enzymatic activity of **gp17** is a key area of study for understanding the mechanics of DNA packaging and for identifying potential antiviral targets. The following tables summarize the key quantitative data from studies on **gp17** ATPase activity.

Table 1: Specific Activity of ap17 ATPase

Condition	Specific Activity (mol ATP/mol gp17/min)	Reference
gp17 alone	Low (unquantified)	
gp17 + gp16	~390	

Note: The basal ATPase activity of **gp17** alone is low, and the presence of gp16 leads to a dramatic increase in ATP hydrolysis.

Table 2: Kinetic Parameters of gp16-Stimulated gp17

**ATPase Activity with gp16 Mutants** 

gp16 Variant	Kcat (s <sup>-1</sup> )	Km (μM)	Reference
Wild-type	6.5	150	_
T96L	1.8	160	
I100Q	2.5	140	
M107E	3.2	170	-
L103R-I110H	2.1	180	-

These data demonstrate the importance of specific residues in gp16 for the effective stimulation of **gp17**'s ATPase activity.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of exploratory studies on **gp17**. The following sections provide protocols for key experiments.



### In Vitro DNA Packaging Assay

This assay measures the ability of the **gp17**/gp16 complex to package DNA into proheads.

#### Materials:

- Purified gp17
- Purified gp16
- Purified proheads
- DNA substrate (e.g., plasmid DNA, viral genomic DNA)
- Packaging Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM ATP, 2 mM spermidine, 2 mM putrescine.
- DNase I
- 96-well plate
- Fluorometer or scintillation counter (depending on DNA labeling)

#### Procedure:

- Prepare a reaction mixture containing packaging buffer, proheads, and the DNA substrate.
- Add purified gp17 and gp16 to the reaction mixture to initiate packaging.
- Incubate the reaction at 37°C for 30-60 minutes.
- Terminate the reaction by adding DNase I to digest any unpackaged DNA.
- Quantify the amount of packaged DNA. This can be done by using radiolabeled or fluorescently labeled DNA and measuring the signal associated with the protected (packaged) DNA after DNase treatment.

# gp17 ATPase Activity Assay (Malachite Green Assay)



This colorimetric assay is used to measure the rate of ATP hydrolysis by gp17.

#### Materials:

- Purified gp17
- Purified gp16
- ATP
- ATPase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2.
- Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent.
- Phosphate Standard (e.g., KH<sub>2</sub>PO<sub>4</sub>)
- 96-well microplate
- Microplate reader

#### Procedure:

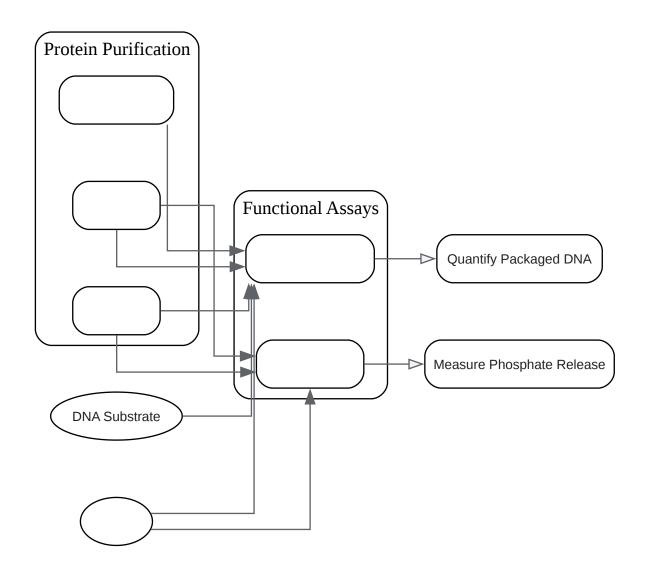
- Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the ATPase reaction buffer.
- Set up the ATPase reactions in a 96-well plate. A typical reaction would include ATPase reaction buffer, purified gp17, and purified gp16.
- Initiate the reaction by adding ATP.
- Incubate the plate at 37°C for a set period (e.g., 15-30 minutes).
- Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released from ATP hydrolysis.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at ~620-650 nm using a microplate reader.



• Calculate the amount of phosphate released in each reaction by comparing the absorbance to the phosphate standard curve. The specific activity can then be determined based on the amount of **gp17** used in the reaction.

# **Visualizations of Key Processes**

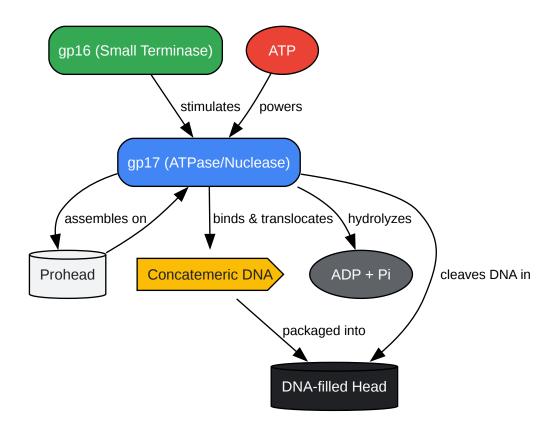
The following diagrams illustrate the key relationships and workflows in the study of **gp17** ATPase activity.



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Caption: Experimental workflow for studying **gp17** activity.





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Caption: Interactions in the T4 DNA packaging motor.

## Conclusion

The large terminase subunit, **gp17**, is a multifaceted enzyme that is central to the bacteriophage T4 DNA packaging process. Its ATPase activity, which is dramatically stimulated by gp16, provides the energy for DNA translocation. The quantitative data and experimental protocols presented in this guide offer a foundation for further research into the mechanism of this remarkable molecular motor. A deeper understanding of **gp17**'s function is not only critical for fundamental virology but also presents opportunities for the development of novel antibacterial agents that target viral replication. Further exploratory studies focusing on the precise kinetic effects of DNA on **gp17**'s ATPase activity will be invaluable in completing our understanding of this intricate biological machine.

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